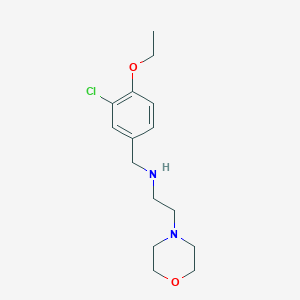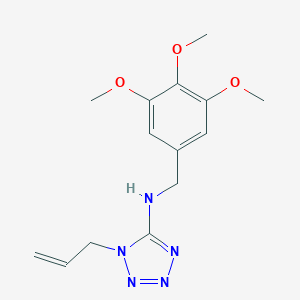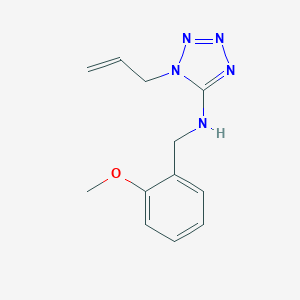
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine, also known as CHEMBL215575, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzylamines and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine is not fully understood. However, studies have shown that this compound interacts with specific receptors in the brain and other organs, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the inhibition of enzymes, and the regulation of gene expression. These effects may contribute to the potential therapeutic benefits of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine has several advantages for use in lab experiments, including its stability, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for the study of N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine. These include further studies on its mechanism of action, the development of more potent derivatives, and the exploration of its potential applications in the treatment of other diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine involves the reaction of 3-chloro-4-ethoxybenzaldehyde with morpholine and ethylenediamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C15H23ClN2O2 |
|---|---|
Peso molecular |
298.81 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H23ClN2O2/c1-2-20-15-4-3-13(11-14(15)16)12-17-5-6-18-7-9-19-10-8-18/h3-4,11,17H,2,5-10,12H2,1H3 |
Clave InChI |
AJHJQSGICDEJEN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275480.png)

![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)
![N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275486.png)



![N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275495.png)
